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The landscape of HIV-1 treatment is continually evolving, with long-acting injectable

antiretrovirals emerging as a significant advancement. These agents offer the potential for

improved adherence and patient convenience compared to daily oral therapies. This guide

provides an objective comparison of the efficacy of two prominent long-acting injectable agents:

Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class

capsid inhibitor. The information presented is supported by data from key clinical trials to aid in

research and development efforts.

Comparative Efficacy of Long-Acting Injectable
Antiretrovirals
The following table summarizes the efficacy data from pivotal clinical trials for Cabotegravir (in

combination with Rilpivirine) and Lenacapavir.
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Drug (Class) Clinical Trial
Dosing

Regimen

Key Efficacy

Outcome
Population

Cabotegravir

(INSTI) +

Rilpivirine

(NNRTI)

ATLAS-2M

600 mg CAB +

900 mg RPV

every 8 weeks

94.3%

virologically

suppressed (HIV-

1 RNA <50

copies/mL) at

Week 48.[1]

Virologically

suppressed

adults with HIV-1

FLAIR

600 mg CAB +

900 mg RPV

every 4 weeks

93.6%

virologically

suppressed (HIV-

1 RNA <50

copies/mL) at

Week 48.[2]

Virologically

suppressed

adults with HIV-1

LATITUDE

Cabotegravir +

Rilpivirine every

4 weeks

Superior viral

suppression

compared to

standard oral

ART in patients

with adherence

challenges.[3]

Adults with a

history of ART

adherence

challenges

Lenacapavir

(Capsid Inhibitor)
CAPELLA

927 mg every 26

weeks (after oral

lead-in) +

optimized

background

regimen

83% achieved

virologic

suppression

(HIV-1 RNA <50

copies/mL) at

Week 52.[4]

Heavily

treatment-

experienced

adults with multi-

drug resistant

HIV-1

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are the protocols for the key experiments cited in this guide.

ATLAS-2M (NCT03299049)
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Study Design: A Phase 3b, randomized, open-label, multicenter, non-inferiority study.[1]

Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults with HIV-1 infection

on a stable antiretroviral regimen.[1]

Intervention: Participants were randomized to receive intramuscular injections of

Cabotegravir and Rilpivirine every 8 weeks or every 4 weeks.[1]

Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at

Week 48.[5]

Virologic Suppression Assessment: Plasma HIV-1 RNA levels were measured at baseline,

and at specified intervals throughout the study. Virologic failure was defined as two

consecutive plasma HIV-1 RNA measurements ≥200 copies/mL.[5]

FLAIR (NCT02938520)
Study Design: A Phase 3, randomized, open-label, multicenter, non-inferiority study.[2][6]

Participants: Antiretroviral therapy-naïve adults with HIV-1. Participants first received 20

weeks of oral induction therapy with dolutegravir/abacavir/lamivudine.[2]

Intervention: Virologically suppressed participants were randomized to either continue the

oral regimen or switch to an oral lead-in of Cabotegravir and Rilpivirine for 4 weeks, followed

by monthly intramuscular injections.[2]

Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at

Week 48.[7]

Virologic Suppression Assessment: HIV-1 RNA levels were monitored at screening,

randomization, and regular intervals. Confirmed virologic failure was defined as two

consecutive viral load measurements ≥200 copies/mL.[7]

CAPELLA (NCT04150068)
Study Design: A Phase 2/3, randomized, placebo-controlled, double-blind, multicenter study.
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Participants: Heavily treatment-experienced adults with multi-drug resistant HIV-1 and a

detectable viral load.

Intervention: Participants were randomized to receive oral Lenacapavir or placebo for 14

days, in addition to their failing regimen. Subsequently, all participants received

subcutaneous Lenacapavir every 26 weeks with an optimized background regimen.[4]

Primary Endpoint: The proportion of participants with at least a 0.5 log10 copies/mL

reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.

Virologic Suppression Assessment: Plasma HIV-1 RNA was measured at screening,

baseline, and various time points throughout the study to assess the virologic response to

treatment.

Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and

processes.
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Mechanism of HIV Integrase Inhibition.

The diagram above illustrates the lifecycle of HIV within a host CD4+ T-cell. Integrase

inhibitors, such as Cabotegravir, act at the integration step, preventing the viral DNA from being

incorporated into the host cell's genome, thereby halting the replication process.[8][9][10]
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Experimental Workflow: Virologic Suppression Monitoring
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Workflow for HIV-1 Viral Load Determination.

This workflow outlines the key steps involved in quantifying HIV-1 viral load from a patient's

blood sample in a clinical trial setting. This process is fundamental to assessing the efficacy of

antiretroviral therapies by measuring the amount of virus in the blood.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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